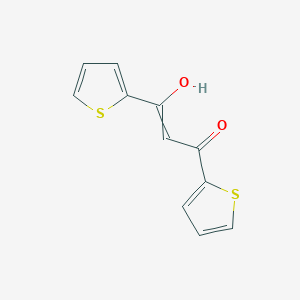
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one is a heterocyclic chalcone derivative. Chalcones are a class of organic compounds with the general formula C6H5COCH=CHC6H5. This particular compound is characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings. The compound has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, often using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base. The reaction involves the condensation of an aromatic aldehyde with an aromatic ketone. In this case, the aldehyde and ketone are substituted with thiophene rings. The reaction conditions usually include refluxing the reactants in ethanol or methanol for several hours to achieve a high yield of the desired chalcone derivative .
Análisis De Reacciones Químicas
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The biological activity of 3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site . Additionally, molecular docking studies have shown that the compound has a high affinity for enzymes like COX-1 and TRPA1, which are involved in inflammatory pathways .
Comparación Con Compuestos Similares
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one can be compared with other chalcone derivatives and thiophene-containing compounds:
Chalcones: Other chalcones, such as 1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, share similar structural features but may differ in their biological activities and applications.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-hydroxy-2-thiophene carboxylic acid exhibit different chemical properties and uses due to variations in their substitution patterns.
The uniqueness of this compound lies in its dual thiophene substitution, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H8O2S2 |
|---|---|
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
3-hydroxy-1,3-dithiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-7,12H |
Clave InChI |
LSZVMHRIKBGPFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=CC(=O)C2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
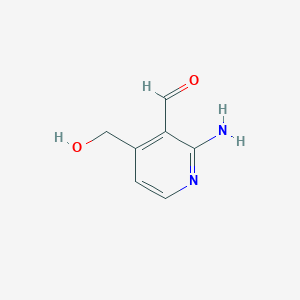
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
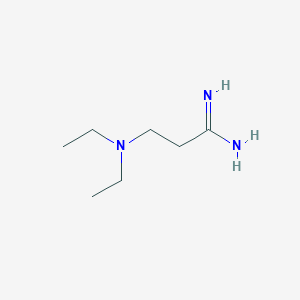
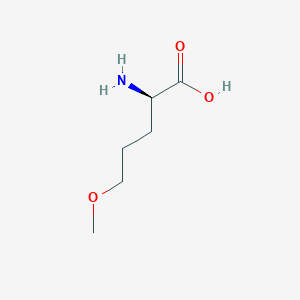
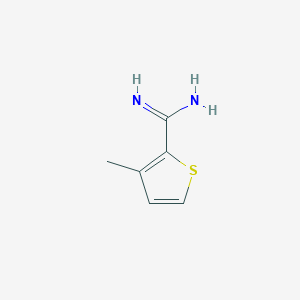
![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
![Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B12441638.png)
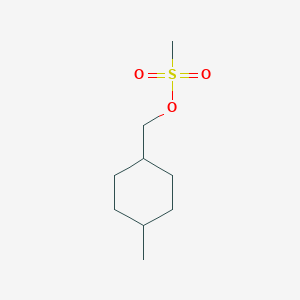
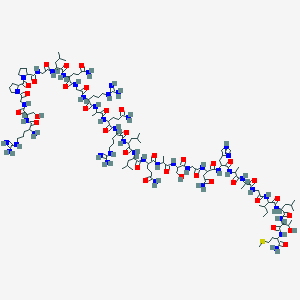
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
